PROPYL 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
Overview
Description
PROPYL 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE: is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene.
Introduction of Substituents: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the 3-Chloroanilino Group: This step involves a nucleophilic substitution reaction where the 3-chloroaniline reacts with a carbonyl-containing intermediate.
Final Coupling: The final step involves coupling the intermediate with propyl 2-amino-4-ethyl-5-methyl-3-thiophenecarboxylate under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers to modify their electronic properties.
Biology and Medicine:
Drug Development: Due to its structural complexity, the compound is explored for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biochemical Research: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals.
Electronics: Its derivatives are investigated for use in organic electronic devices.
Mechanism of Action
The mechanism by which PROPYL 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- ETHYL 5-(ANILINOCARBONYL)-2-({[3-(2,2-DICHLOROVINYL)-2,2-DIMETHYLCYCLOPROPYL]CARBONYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE
- ETHYL 4-METHYL-5-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-2-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE
Uniqueness: PROPYL 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
propyl 2-[(3-chlorophenyl)carbamoylamino]-4-ethyl-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-4-9-24-17(22)15-14(5-2)11(3)25-16(15)21-18(23)20-13-8-6-7-12(19)10-13/h6-8,10H,4-5,9H2,1-3H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHJMKQSIAJRAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1CC)C)NC(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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